molecular formula C11H20N2O2 B1403545 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1408076-28-7

6-(Boc-amino)-1-azaspiro[3.3]heptane

Cat. No.: B1403545
CAS No.: 1408076-28-7
M. Wt: 212.29 g/mol
InChI Key: RRMQBXQOCRBMDL-UHFFFAOYSA-N
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Description

6-(Boc-amino)-1-azaspiro[3.3]heptane (CAS 1408076-28-7) is a protected amine derivative of the 1-azaspiro[3.3]heptane scaffold, a structure of high value in modern drug discovery . This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which stabilizes the secondary amine for storage and handling and allows for selective deprotection under mild acidic conditions for further functionalization . The rigid, three-dimensional nature of the spirocyclic core provides distinct advantages over flat, aromatic systems, often leading to improved physicochemical properties such as enhanced solubility and metabolic stability in target molecules . In medicinal chemistry, the 1-azaspiro[3.3]heptane framework serves as a highly effective bioisostere for common saturated heterocycles like piperidine . This replacement strategy can optimize the properties of drug candidates while exploring novel chemical space. As a versatile building block, this compound is used to introduce this privileged spirocyclic structure into more complex molecules, enabling structure-activity relationship (SAR) studies and the development of preclinical candidates across various therapeutic areas. The product is supplied as a liquid . Researchers should handle this compound with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation . This product is intended for research applications and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMQBXQOCRBMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146926
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-68-6
Record name Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Step Synthesis from Acyl Chlorides and Cyanide Intermediates

A patented method describes a three-step synthesis of 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, a closely related compound with a Boc group, which can be adapted for preparing 6-(Boc-amino)-1-azaspiro[3.3]heptane:

  • Step 1: Reaction of a starting compound with p-dimethylamino-azo-benzene acyl chloride under basic conditions in methylene dichloride solvent to yield an intermediate acylated compound.
  • Step 2: Treatment of this intermediate with sodium cyanide in N,N-dimethylformamide (DMF) to introduce a cyano group, generating a nitrile intermediate.
  • Step 3: Hydrolysis or further reaction of the nitrile intermediate under basic conditions in water, ethanol, or their mixtures to afford the Boc-protected azaspiro compound.

This method features mild reaction conditions, relatively short synthetic route, and an overall yield of approximately 38.4%. It is suitable for scale-up due to operational simplicity and good control over reaction parameters.

Step Reaction Conditions Solvent Key Transformation Yield (%)
1 Basic conditions, acyl chloride Methylene dichloride Acylation Not specified
2 Reaction with sodium cyanide N,N-Dimethylformamide (DMF) Cyanide substitution Not specified
3 Basic hydrolysis Water, ethanol, or mixtures Formation of Boc-protected spiro Not specified
Overall ~38.4

Direct Construction via Titanacyclobutane Intermediates

Titanacyclobutane-Mediated Synthesis from N-Boc-3-azetidinone

A more recent and innovative approach involves the direct formation of the azaspiro[3.3]heptane core by:

  • Utilizing commercially available N-Boc-3-azetidinone as the starting material.
  • Reacting it with an excess of a titanium-based reagent (e.g., Me2AlCl and TiCp2Cl2) in tetrahydrofuran (THF) at 0 °C to form a titanacyclobutane intermediate.
  • This intermediate can be intercepted or functionalized to yield diverse azaspiro[3.3]heptane derivatives, including the Boc-protected amino compound.

This method allows for:

  • Direct construction of the challenging quaternary carbon center at the spiro junction.
  • High yields in fewer steps (e.g., 2 steps from N-Boc-3-azetidinone with yields up to 53%).
  • Modular access to isotopically labeled derivatives for metabolic studies.

The titanacyclobutane intermediate is sensitive to temperature and requires careful handling, but provides a streamlined route compared to traditional multi-step syntheses.

Step Reagents and Conditions Solvent Key Transformation Yield (%)
1 N-Boc-3-azetidinone + Me2AlCl + TiCp2Cl2 (0 °C, 1 h) THF Formation of titanacyclobutane Quantitative formation
2 Interception with nucleophiles or hydrogenolysis Varies Conversion to azaspiro[3.3]heptane Up to 53

Alternative Methods and Related Compounds

  • Preparation of 6-amino-2-thiaspiroheptane hydrochloride via reaction of 7-phenyl-6,8-diazaspirononane derivatives with dicarboxylic acids has been reported, which shares structural similarities and could inform synthetic strategies for this compound. This method features mild conditions and a total yield of 53.3%, highlighting environmentally friendly and scalable synthesis.

Comparative Summary of Preparation Methods

Methodology Starting Material Key Feature Number of Steps Yield (%) Scalability Notes
Three-step acyl chloride/cyanide Acyl chloride derivative Mild conditions, simple operations 3 ~38.4 High Suitable for industrial production
Titanacyclobutane-mediated N-Boc-3-azetidinone Direct quaternary center formation 2 Up to 53 Moderate Requires sensitive reagents
Thiaspiro analogue synthesis Diazaspiro derivatives + dicarboxylic acid Mild, eco-friendly, good yield Not specified 53.3 High Potentially adaptable

Research Findings and Practical Considerations

  • The titanacyclobutane approach represents a breakthrough by enabling direct construction of sterically congested centers, reducing synthetic complexity and increasing yield.
  • The three-step method with acyl chlorides and cyanide is more traditional but offers operational simplicity and industrial applicability.
  • Reaction solvents and conditions are critical: methylene dichloride and DMF are commonly used in the multi-step method, while THF is essential for titanacyclobutane formation.
  • Temperature control (0 °C) is vital to prevent decomposition of intermediates.
  • Post-synthesis, the Boc-protected azaspiro compounds display good stability, with some derivatives requiring conversion to oxalate salts for long-term storage.

Chemical Reactions Analysis

Types of Reactions

6-(Boc-amino)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the oxidation state of the nitrogen atom or other functional groups.

    Cyclization and Ring-Opening: The spirocyclic structure can be involved in cyclization or ring-opening reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the Boc group.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized to produce a variety of derivatives.

Scientific Research Applications

6-(Boc-amino)-1-azaspiro[3.3]heptane has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases.

    Biological Studies: The compound is used in the design of peptidomimetics and other bioactive molecules that can interact with specific biological targets.

    Chemical Biology: It is employed in the development of chemical probes to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it useful in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Boc-amino)-1-azaspiro[3.3]heptane depends on its specific application and the biological target it interacts with. Generally, the compound can act as a ligand that binds to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6-(Boc-amino)-1-azaspiro[3.3]heptane with analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Functional Relevance
This compound C₁₁H₂₀N₂O₂ 212.29 Boc-protected amine, spirocyclic core Synthetic intermediate; enhances metabolic stability
1-Azaspiro[3.3]heptane C₅H₉N 83.13 Unsubstituted spirocyclic amine Bioisostere for piperidine; improves solubility and reduces off-target effects
6-Oxa-1-azaspiro[3.3]heptane C₅H₉NO 99.13 Oxygen atom in the ring Altered hydrogen-bonding capacity; potential for increased polarity
6-Fluoro-1-azaspiro[3.3]heptane HCl C₆H₁₀FN 131.15 (free base) Fluorine substituent; hydrochloride salt Enhanced lipophilicity and metabolic resistance
2-Oxa-6-azaspiro[3.3]heptane C₅H₉NO 99.13 Oxygen and nitrogen in separate rings Used in antiviral inhibitors (e.g., dengue)
Key Observations:
  • Boc Group Impact: The Boc group in this compound increases steric bulk and lipophilicity (logP ~1.5–2.0 estimated), which may improve membrane permeability but necessitate deprotection for final drug molecules .
  • Fluorine Effects: Fluorinated derivatives (e.g., 6-fluoro) exhibit higher metabolic stability due to C-F bond strength, a feature absent in the Boc-amino variant .

Biological Activity

6-(Boc-amino)-1-azaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Structural Characteristics

Chemical Structure:
this compound features a spirocyclic framework that allows for diverse spatial arrangements of functional groups, which is crucial for its biological activity. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and reactivity in various chemical transformations.

Research indicates that this compound interacts with enzymes involved in amino acid metabolism, influencing cellular processes such as signaling pathways and gene expression. The compound's mechanism of action likely involves binding to enzyme active sites, thereby modulating their activity and affecting metabolic pathways.

Enzyme Interactions

The compound has demonstrated notable interactions with several enzymes:

  • Amino Acid Metabolism: It influences enzymes that are critical for amino acid metabolism, suggesting a role in metabolic regulation.
  • Cell Signaling: Studies indicate that it may affect cellular signaling pathways, potentially impacting gene expression and protein stability.

Anticancer Activity

Preliminary studies show that this compound exhibits promising anticancer properties. Compounds with similar spirocyclic structures have been utilized in the design of bioactive molecules aimed at cancer treatment. The unique structural features of this compound may contribute to its efficacy in targeting cancer cells.

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds that share structural similarities:

Compound NameStructure TypeNotable Features
OrnithineNatural amino acidInvolved in the urea cycle; non-cyclic structure
Gamma-Aminobutyric Acid (GABA)Natural neurotransmitterKey role in inhibitory neurotransmission
6-Amino-1-azaspiro[3.3]heptaneRelated spirocyclicSimilar spirocyclic structure but without Boc group
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-oneOxygen-containing analogueIncorporates an oxygen atom within the spirocycle

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies: Research has indicated that derivatives of spiro[3.3]heptanes can exhibit selective cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
  • Enzymatic Inhibition: A study demonstrated that compounds similar to this compound could inhibit key kinases involved in cell cycle regulation, further supporting its potential therapeutic applications in oncology .

Q & A

Q. What is the rationale for using 1-azaspiro[3.3]heptane as a bioisostere for piperidine in drug design?

The 1-azaspiro[3.3]heptane scaffold mimics piperidine’s spatial and electronic properties while offering improved metabolic stability and reduced conformational flexibility. Comparative studies show similar nitrogen basicity (pKa ~8.5) and lipophilicity (logP ~1.2) to piperidine, but with enhanced resistance to cytochrome P450 oxidation due to its rigid spirocyclic structure . This makes it suitable for optimizing pharmacokinetics in lead compounds, as demonstrated in bupivacaine analogs where substitution retained biological activity .

Q. What are common synthetic routes to 6-(Boc-amino)-1-azaspiro[3.3]heptane?

Two scalable strategies dominate:

  • Carreira’s Route : Cyclobutanone undergoes Wittig olefination to form an α,β-unsaturated ester, followed by aza-Michael addition and Appel cyclization to yield the core spirocycle. Boc protection is achieved via tert-butoxycarbonyl anhydride in a final step (72% yield over five steps) .
  • Mykhailiuk’s Method : A [2+2] cycloaddition between Graf’s isocyanate and an alkene precursor forms a β-lactam intermediate, which is reduced to the spirocyclic amine. Boc protection is introduced using di-tert-butyl dicarbonate (85% yield, gram-scale) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and Boc-group integrity (e.g., δ 1.4 ppm for tert-butyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ calcd. 255.1804 for C12_{12}H22_{22}N2_2O2_2) .
  • X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding patterns in crystalline derivatives .

Q. How can the 1-azaspiro[3.3]heptane scaffold be functionalized for structure-activity relationship (SAR) studies?

Electrophilic substitution at the 3-position is common (e.g., nitration, halogenation). Additional strategies include:

  • Ring-Opening Functionalization : Oxetane or azetidine rings can be modified via nucleophilic substitution (e.g., SN2 with thiols or amines) .
  • Late-Stage Diversification : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups, enabling rapid library synthesis (e.g., 6-aryl derivatives for kinase inhibitors) .

Q. How do the pharmacokinetic properties of 1-azaspiro[3.3]heptane compare to piperidine?

The scaffold exhibits comparable aqueous solubility (~25 mg/mL) but superior metabolic stability (t1/2_{1/2} >120 min in human liver microsomes vs. 30 min for piperidine). Its rigid structure reduces off-target binding, as shown in PARP inhibitors with IC50_{50} values <10 nM and >50-fold selectivity over related enzymes .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 1-azaspiro[3.3]heptane intermediates?

For the antibiotic TBI-223 intermediate, a two-step DoE protocol was applied:

  • Step 1 : Alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO). Variables: temperature (60–100°C), NaOH concentration (2–5 M). Optimal conditions: 80°C, 3 M NaOH, yielding 87% .
  • Step 2 : Cyclization via Schotten-Baumann conditions. Key factors: reaction time (4–12 hr), stoichiometry (1:1.2 aniline:BBMO). Scalability confirmed at 100 g with >99% purity .

Q. What role does 1-azaspiro[3.3]heptane play in SAR campaigns for kinase or PARP inhibitors?

In PARP1 inhibitors, replacing piperidine with 1-azaspiro[3.3]heptane increased binding affinity (ΔΔG = -1.8 kcal/mol) by enforcing a chair-like conformation complementary to the NAD+^+ binding site. Molecular dynamics simulations revealed reduced entropic penalty compared to flexible piperidine . For CDK inhibitors, thiaza-spiro derivatives showed 10-fold improved selectivity over off-target kinases (e.g., CDK2 vs. CDK4) .

Q. How is stereochemistry resolved in chiral 1-azaspiro[3.3]heptane derivatives?

Asymmetric synthesis employs chiral auxiliaries or catalysts:

  • Chiral Sulfoxides : (R)-tert-butylsulfinyl groups direct nucleophilic addition to azetidine precursors, achieving >90% ee (e.g., 2,6-diazaspiro[3.3]heptanes) .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters separates enantiomers (e.g., KR >20 for carboxylate derivatives) .

Q. How does 1-azaspiro[3.3]heptane compare to other spirocyclic bioisosteres (e.g., 2-azaspiro[3.3]heptane)?

While 2-azaspiro[3.3]heptane has higher polarity (logP 0.8 vs. 1.2), 1-aza isomers better mimic piperidine’s nitrogen lone-pair orientation. X-ray overlays show RMSD <0.5 Å for piperidine-matched conformers, whereas 2-aza derivatives deviate (RMSD >1.0 Å) .

Q. What strategies mitigate metabolic instability in 1-azaspiro[3.3]heptane-based leads?

  • Fluorination : 3-Fluoro derivatives reduce CYP3A4-mediated oxidation (e.g., 50% lower clearance in rat PK studies) .
  • Prodrug Approaches : Boc-protected amines enhance solubility (e.g., 6-(Boc-amino) derivatives with 10-fold higher Cmax_{max} vs. free amines) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Boc-amino)-1-azaspiro[3.3]heptane
Reactant of Route 2
6-(Boc-amino)-1-azaspiro[3.3]heptane

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